2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylicacid,Mixtureofdiastereomers
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Overview
Description
2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid, mixture of diastereomers, is a compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protected amine and a carboxylic acid group. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid typically involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The piperidine ring is then functionalized with a carboxylic acid group through various synthetic routes, including oxidation or substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The Boc-protected amine can undergo substitution reactions to introduce various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in combinatorial chemistry.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Industry: The compound is used in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid involves its ability to act as a protected amine and carboxylic acid. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. The carboxylic acid group can form amide bonds with amines, making the compound useful in peptide synthesis and other applications.
Comparison with Similar Compounds
Similar Compounds
2-[(tert-Butoxycarbonyl)(methyl)amino]benzoic acid: Similar in structure but with a benzoic acid moiety instead of a piperidine ring.
Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Features a Boc-protected amine and a hydroxy group on a phenylpropanoate backbone.
Uniqueness
2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid is unique due to its combination of a Boc-protected amine and a carboxylic acid on a piperidine ring. This structure provides versatility in synthetic applications and makes it a valuable intermediate in the synthesis of various complex molecules.
Biological Activity
The compound 2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid , a mixture of diastereomers, is an important chemical in pharmaceutical research and organic synthesis. Its unique structure, characterized by a piperidine ring and a tert-butoxycarbonyl (Boc) protecting group, makes it a versatile intermediate in the synthesis of various bioactive compounds. This article reviews its biological activity, focusing on its mechanisms of action, applications in drug development, and related case studies.
Chemical Structure and Properties
- Molecular Formula : C13H24N2O4
- Molecular Weight : 272.34 g/mol
- CAS Number : 115655-44-2
The compound features a piperidine ring that is crucial for its biological interactions, especially in the context of enzyme inhibition and receptor binding.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The Boc group enhances stability during synthetic processes while allowing for selective reactions at other sites on the molecule. Upon deprotection, the free amine can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, facilitating its role as an inhibitor or ligand.
Enzyme Inhibition
Studies have shown that derivatives of piperidine compounds exhibit significant inhibitory effects on various enzymes. For instance:
- Histone Deacetylases (HDACs) : Piperidine derivatives have been explored as HDAC inhibitors, which play a critical role in cancer therapy. Research indicates that modifications in the piperidine structure can lead to varying degrees of selectivity and potency against different HDAC isoforms .
Receptor Binding
The compound's structure allows it to act as a ligand for several receptors involved in neurological and metabolic pathways. The ability to modify the piperidine ring can enhance binding affinity and specificity towards targets such as:
- Dopamine Receptors : Compounds similar to 2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid have been studied for their potential use in treating disorders like schizophrenia and Parkinson's disease due to their dopaminergic activity .
Study 1: HDAC Inhibition
A study focused on the synthesis of azumamide derivatives, which share structural similarities with 2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid, demonstrated that certain modifications led to potent inhibition of HDAC1–3 with IC50 values ranging from 14 to 67 nM. The research highlighted the importance of the piperidine scaffold in enhancing biological activity while maintaining selectivity against other isoforms .
Study 2: Neuropharmacological Effects
Another investigation into compounds derived from piperidine structures revealed their potential as neuroprotective agents. These compounds were shown to modulate neurotransmitter levels and exhibit anti-inflammatory properties, suggesting therapeutic applications for neurodegenerative diseases .
Comparative Analysis
To illustrate the uniqueness of 2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid compared to similar compounds, a comparison table is presented below:
Compound Name | Molecular Formula | Biological Activity | IC50 (nM) |
---|---|---|---|
2-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-4-carboxylic acid | C13H24N2O4 | HDAC Inhibition | 14 - 67 |
Methyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate | C12H22N2O4 | Enzyme Inhibition | Not specified |
tert-Butyl 4-amino-2-methylpiperidine-1-carboxylate | C11H22N2O2 | Neurotransmitter Modulation | Not specified |
Properties
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(17)14-7-9-6-8(10(15)16)4-5-13-9/h8-9,13H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTFOATVBWSHCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCN1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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